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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to implementing the DeepMind21
(DM21) deep learning-based density functional for molecular energy calculations. This
document outlines the theoretical background, practical implementation in the Python for
Strongly Correlated Electron Systems (PySCF) package, performance benchmarks, and best
practices for its application.

Introduction to DM21

The DM21 functional is a novel exchange-correlation functional developed by DeepMind that
utilizes a neural network to approximate the mapping from electron density to the exchange-
correlation energy.[1][2][3] A key innovation of DM21 is its ability to overcome systemic
problems of traditional density functional approximations (DFAS), particularly in systems
exhibiting "fractional electron character.”[1][3] This allows for a more accurate description of
chemical phenomena like bond breaking and charge delocalization, which are crucial in drug
discovery and materials science.

The DM21 model is based on a multilayer perceptron (MLP) architecture that takes a grid of
electron densities as input.[1][3] It has demonstrated state-of-the-art performance on various
benchmark datasets, including GMTKN55, QM9, and the Bond-breaking Benchmark (BBB),
often outperforming traditional hybrid and even approaching the accuracy of more
computationally expensive double-hybrid functionals.[1][2][3]
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Key Advantages and Limitations

Advantages:

Improved Accuracy for Challenging Systems: DM21 significantly reduces errors associated
with delocalization and spin symmetry breaking that plague many conventional functionals.

[4]

High Performance in Energy Calculations: For single-point energy calculations, DM21 has
shown to be more accurate than many widely used functionals for a broad range of chemical
systems.[5]

Open-Source Availability: DM21 is publicly available as an extension to the PySCF quantum
chemistry package, facilitating its adoption by the research community.[1][2]

Limitations:

Numerical Noise in Gradients: As a neural network-based functional, the potential energy
surface of DM21 can exhibit small numerical noise, which can affect the calculation of
nuclear gradients and complicate geometry optimizations.[5]

Slower Geometry Optimizations: Due to the need for numerical gradients, geometry
optimizations with DM21 are significantly slower and not always more accurate than those
with analytical functionals.[5]

Convergence Issues: Self-consistent field (SCF) convergence can be challenging for some
systems, particularly for transition metals and molecules with elongated bonds.[6][7]

Data Presentation: Performance Benchmarks

The performance of DM21 has been rigorously evaluated against several standard quantum
chemistry benchmarks. The following tables summarize the mean absolute errors (MAES) in

kcal/mol for DM21 and other common functionals.

Table 1: GMTKNS55 Benchmark (General Main Group Thermochemistry, Kinetics, and
Noncovalent Interactions)[5][8]
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Functional MAE (kcal/mol)
DM21 15
SCAN 3.6
PBEO 4.4
B3LYP 5.0

Table 2: QM9 Benchmark (Small Organic Molecules)[8]

Functional MAE (kcal/mol)
DM21 <5.0

SCAN ~7.0

PW6B95 ~8.0
revPBE:D3(BJ) ~12.0

Table 3: Bond-breaking Benchmark (BBB)[8]

Functional MAE (kcal/mol)
DM21 ~1.0
SCAN ~3.0
PW6B95 ~2.5
wB97X-V ~1.5

Experimental Protocols
Software Requirements

e Python 3.x

e PySCF: An open-source quantum chemistry library in Python.
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o density_functional_approximation_dm21: The official Python package for the DM21
functional.

Installation

e Install PySCF:

* Install the DM21 package:

Protocol for Single-Point Energy Calculation

This protocol outlines the steps to perform a single-point energy calculation on a water
molecule using the DM21 functional in PySCF.

Protocol for Geometry Optimization

Geometry optimization with DM21 requires the use of numerical gradients. This protocol
demonstrates how to optimize the geometry of a water molecule.

Note on Geometry Optimization: A study has suggested that for geometry optimizations with
DM21, a numerical differentiation step in the range of 0.0001-0.001 A can help in obtaining
smoother nuclear gradients. This is a parameter within the optimization library being used and
may require advanced customization.

Mandatory Visualizations
DM21 Computational Workflow

The following diagram illustrates the general workflow for performing a molecular energy
calculation using the DM21 functional within the PySCF framework.
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Caption: Workflow for DM21 molecular energy and geometry optimization calculations.
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Decision Logic for Functional Selection

Choosing the appropriate density functional is a critical step in computational chemistry. This
diagram provides a simplified decision-making process for when to consider using DM21.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13910615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

What is the primary
computational goal?

High-accuracy single-point
energy calculation

Does the system involve
fractional electron character?
(e.g., bond stretching, charge transfer)

Does the system contain
transition metals?

Use DM21 with caution
(potential convergence issues)
\
\

\
\, If convergence fails

Ry

Click to download full resolution via product page

Caption: Decision tree for selecting DM21 versus traditional DFT functionals.
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DM21's Approach to Fractional Electron Error

This diagram illustrates the conceptual difference between how traditional DFAs and DM21
handle systems with fractional electron character, a key source of delocalization error.

Traditional DFA DM21
System with Fractional System with Fractional
Electron Character Electron Character
DFA favors delocalized Training on systems with
electron density fractional charges and spins
Incorrect energy prediction Neural network learns to
(Delocalization Error) correctly localize electron density
Accurate energy prediction

Click to download full resolution via product page
Caption: Conceptual comparison of traditional DFAs and DM21 for fractional electron systems.

Troubleshooting and Best Practices

o SCF Convergence: For calculations that struggle to converge, consider the following
strategies in PySCF:

o DIIS Space: Increase the Direct Inversion in the Iterative Subspace (DIIS) space
(mf.diis_space).

o Level Shifting: Apply a level shift to aid convergence in systems with small HOMO-LUMO
gaps (mf.level_shift).[9]
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o Damping: Damp the Fock matrix in the initial SCF cycles (mf.damp).[6][9]

o Initial Guess: Use a converged density matrix from a calculation with a smaller basis set or
a more stable functional as the initial guess.

o Geometry Optimization:

o Convergence Criteria: It may be necessary to use tighter convergence criteria for the SCF
cycles within each optimization step to mitigate the effects of numerical noise.

o Optimizer Choice: The Berny optimizer is a common choice in PySCF. For particularly
challenging optimizations, exploring other optimizers or adjusting their parameters may be
beneficial.

o Applicability:
o Main Group Chemistry: DM21 has shown excellent performance for main group elements.

o Transition Metals: Exercise caution when applying DM21 to systems containing transition
metals, as convergence issues are more likely.[7] It is recommended to first benchmark
against known results for similar systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13910615#implementing-dm21-for-molecular-
energy-calculations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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